molecular formula C18H21F2N5O2 B7130559 N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

Cat. No.: B7130559
M. Wt: 377.4 g/mol
InChI Key: WROCZHPTMZEAPU-UHFFFAOYSA-N
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Description

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of difluoroethoxy and pyrazinyl groups in its structure contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O2/c1-13-2-3-14(10-15(13)27-12-16(19)20)23-18(26)25-8-6-24(7-9-25)17-11-21-4-5-22-17/h2-5,10-11,16H,6-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROCZHPTMZEAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CN=C3)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the difluoroethoxy intermediate: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoroethoxy group.

    Coupling with pyrazinylpiperazine: The difluoroethoxy intermediate is then coupled with pyrazinylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penoxsulam: A triazolopyrimidine sulfonamide herbicide with a similar difluoroethoxy group.

    Difluoromethylated compounds: Other compounds containing difluoromethyl groups, which share similar chemical properties and reactivity.

Uniqueness

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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